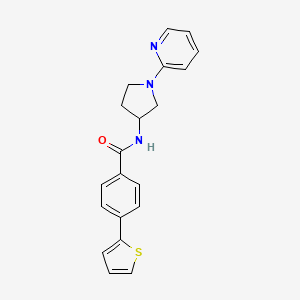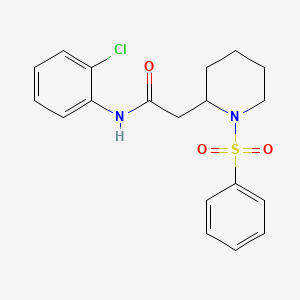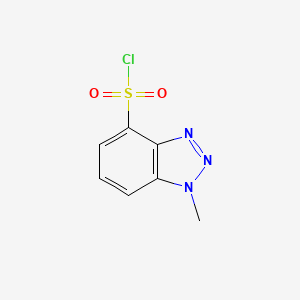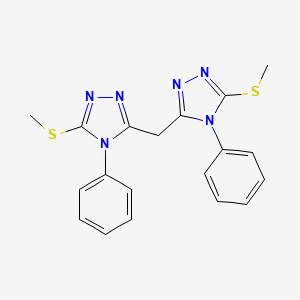
(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound under analysis, "(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone," is a complex organic molecule that appears to be related to the family of compounds described in the provided papers. Although the exact compound is not directly studied in the papers, the structural motifs such as piperidinyl methanone and chlorophenyl groups are present in the compounds that have been analyzed.
Synthesis Analysis
The synthesis of related compounds involves substitution reactions, as seen in the paper discussing the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. This compound was synthesized through a substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride . This suggests that the compound of interest could potentially be synthesized through similar substitution reactions, possibly involving chloropyridinyl and methylphenylpyrazolyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction studies. For instance, the piperidine ring in the studied compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . The dihedral angles between the benzene ring and the piperidine rings in another compound were found to be 51.6 and 89.5 degrees, respectively . These structural details provide insight into the possible conformation of the compound of interest.
Chemical Reactions Analysis
The chemical reactions of related compounds involve intermolecular hydrogen bonding, which is crucial for the stability of the crystal structure. For example, the compound with hydroxypiperidine and piperidinyl substituents forms intermolecular O—H⋯O hydrogen bonds, leading to the formation of chains along the c-axis direction . Additionally, the compound characterized by exhibits both inter and intramolecular hydrogen bonds of the type O—H⋯O and C—H⋯O, as well as C—Cl⋯π and π⋯π interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic techniques and theoretical calculations. The density functional theory (DFT) calculation was employed to optimize the structural coordinates, and the results substantiate the experimental findings . The HOMO-LUMO energy gap and other electronic parameters were evaluated to identify the reactive sites on the molecular surface using the molecular electrostatic potential map. The thermal properties were studied using thermogravimetric analysis, revealing that the structure was stable in a specific temperature range . These findings can be extrapolated to predict the properties of the compound of interest, suggesting it may have similar stability and electronic characteristics.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Heterocyclic Chemistry
Research in the field of heterocyclic chemistry has shown interest in compounds with structural similarities to the specified compound, exploring their synthesis, molecular structure, and properties. Studies such as those by Swamy et al. (2013) and Lakshminarayana et al. (2009) have focused on synthesizing isomorphous structures and analyzing their molecular structure using crystallography, shedding light on the chlorine-methyl exchange rule and the stability of these compounds (Swamy et al., 2013); (Lakshminarayana et al., 2009).
Molecular Docking and Biological Evaluation
The potential therapeutic implications of compounds similar to the specified chemical have been explored through molecular docking studies and biological evaluations. Research by Ravula et al. (2016) and Katariya et al. (2021) highlights the synthesis of novel pyrazoline derivatives, investigating their anti-inflammatory, antibacterial, anticancer, and antimicrobial properties through both experimental and computational approaches (Ravula et al., 2016); (Katariya et al., 2021).
Antimicrobial and Anticancer Activities
Further investigations into the antimicrobial and anticancer activities of pyrazole derivatives have been conducted, offering insights into their potential as pharmaceutical agents. Studies by Kumar et al. (2012) and Hafez et al. (2016) demonstrate the synthesis and screening of pyrazoline derivatives for their antimicrobial activity, with some showing promising results compared to standard drugs (Kumar et al., 2012); (Hafez et al., 2016).
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-15-18(14-24-26(15)16-6-3-2-4-7-16)21(27)25-12-9-17(10-13-25)28-20-19(22)8-5-11-23-20/h2-8,11,14,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMGZAOSXNLLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)



![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2521044.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2521046.png)
![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)
![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)
![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)
![N-(3-Methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)
